4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Overview
Description
4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophen-3-yloxy group and a 2-(trifluoromethyl)phenylsulfonyl group
Scientific Research Applications
4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the thiophen-3-yloxy and 2-(trifluoromethyl)phenylsulfonyl intermediates. These intermediates are then coupled with a piperidine ring under specific reaction conditions. Common reagents used in these reactions include thiophenol, trifluoromethylbenzene, and piperidine, along with catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yloxy group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophen-3-yloxy and 2-(trifluoromethyl)phenylsulfonyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the ring, such as:
- 4-(Thiophen-2-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 4-(Furan-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 4-(Thiophen-3-yloxy)-1-((2-(fluoromethyl)phenyl)sulfonyl)piperidine
Uniqueness
The uniqueness of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications .
Properties
IUPAC Name |
4-thiophen-3-yloxy-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)14-3-1-2-4-15(14)25(21,22)20-8-5-12(6-9-20)23-13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVBLIZUGMXUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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